6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine
Description
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-imidazo[1,2-b]pyridazin-6-yl-2-phenylhydrazine |
InChI |
InChI=1S/C12H11N5/c1-2-4-10(5-3-1)14-15-11-6-7-12-13-8-9-17(12)16-11/h1-9,14H,(H,15,16) |
InChI Key |
GDHQTKBLJIFQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NN3C=CN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions usually involve moderate to high yields under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine
- Molecular Formula : C₁₂H₁₁N₅
- Molecular Weight : 225.25 g/mol
- CAS No.: 14780-63-3
- Purity : 97% (commercial grade) .
Structural Features :
This compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused bicyclic system of imidazole and pyridazine rings. The 6-position is substituted with a phenylhydrazone group (-NH-N=C6H5), conferring distinct electronic and steric properties. The dihydro configuration at the 5,6-positions introduces partial saturation, influencing redox behavior and binding interactions .
Key Properties :
Comparison with Similar Compounds
Structural and Functional Group Analysis
The uniqueness of this compound lies in its phenylhydrazone substituent. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Lipophilicity : Bromo and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration .
- Solubility: Hydrazino and hydroxymethyl substituents improve aqueous solubility, critical for oral bioavailability .
Research Findings and Mechanistic Insights
- Hydrazone Dynamics: The phenylhydrazone group in the target compound enables pH-dependent tautomerization, which may modulate receptor binding in biological systems (inferred from hydrazino analogs) .
- Structure-Activity Relationship (SAR) : Meta-substitutions (e.g., 3-CF₃) on the phenyl ring improve kinase inhibition by optimizing steric and electronic interactions .
Biological Activity
6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-cancer, antimicrobial, and other pharmacological effects, supported by recent research findings and data tables.
Chemical Structure
The compound features a hydrazone linkage and a fused imidazo-pyridazine structure, which are critical for its biological activity. The presence of the phenyl group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various derivatives of imidazo[1,2-b]pyridazine compounds. For instance, a cell proliferation assay was conducted on several cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant anti-proliferative activity against A549 (lung), HT-29 (colon), and MKN-45 (gastric) cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 10n | A549 | 12.5 | Moderate |
| 12c | HT-29 | 8.9 | High |
| 12i | MKN-45 | 15.3 | Moderate |
These findings suggest that modifications to the hydrazone structure can enhance anticancer activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of hydrazone derivatives have also been explored. Compounds with similar structures have shown promising results against various bacterial strains. For example, studies indicated that certain derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5f | Staphylococcus aureus | 32 µg/mL |
| 5f | Escherichia coli | 64 µg/mL |
These data highlight the potential of these compounds as antimicrobial agents .
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, compounds related to this compound have been investigated for their anti-inflammatory and antioxidant activities. The antioxidant capacity is particularly relevant in preventing oxidative stress-related diseases.
Case Studies
A notable case study involved the synthesis and evaluation of a series of hydrazone derivatives based on imidazo[1,2-b]pyridazine. The study found that specific substitutions on the phenyl ring significantly influenced both the biological activity and toxicity profiles of these compounds.
Example Study: Synthesis and Evaluation
- Objective : To synthesize new hydrazone derivatives and evaluate their biological activities.
- Methodology : Multi-component reactions were used to create various derivatives.
- Results : Several compounds exhibited high levels of cytotoxicity against cancer cell lines while maintaining low toxicity in normal cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
